N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride is a synthetic organic compound with the molecular formula C10H20N2O·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes N-alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form N-(propan-2-yl)piperidine.
Amidation Reaction: The N-(propan-2-yl)piperidine is then reacted with methyl chloroformate to introduce the carboxamide group, resulting in N-methyl-N-(propan-2-yl)piperidine-3-carboxamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl or isopropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-methyl-N-(propan-2-yl)piperidine-3-carboxamide N-oxide.
Reduction: N-methyl-N-(propan-2-yl)piperidine-3-carboxamide amine.
Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.
Scientific Research Applications
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide: The base form without the hydrochloride salt.
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide N-oxide: An oxidized derivative.
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide amine: A reduced derivative.
Uniqueness
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its base form or other derivatives.
Properties
Molecular Formula |
C10H21ClN2O |
---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
N-methyl-N-propan-2-ylpiperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-5-4-6-11-7-9;/h8-9,11H,4-7H2,1-3H3;1H |
InChI Key |
SFIZASJDEZUXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.